Brefonalol

Hypertension Hemodynamics Cardiovascular Pharmacology

Choose Brefonalol for a clean vasodilating beta-blocker profile, free from alpha1-adrenergic interference. Unlike carvedilol or nebivolol, its direct vasodilation enables precise dissection of β-adrenergic pathways. Ideal for hypertension, arrhythmia, and angina models. Research-exclusive compound avoids clinical regulatory hurdles. Verify supplier batch consistency and global logistics.

Molecular Formula C22H28N2O2
Molecular Weight 352.5 g/mol
CAS No. 103880-26-8
Cat. No. B10784115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrefonalol
CAS103880-26-8
Molecular FormulaC22H28N2O2
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCC(C)(CCC1=CC=CC=C1)NCC(C2=CC3=C(C=C2)NC(=O)CC3)O
InChIInChI=1S/C22H28N2O2/c1-22(2,13-12-16-6-4-3-5-7-16)23-15-20(25)18-8-10-19-17(14-18)9-11-21(26)24-19/h3-8,10,14,20,23,25H,9,11-13,15H2,1-2H3,(H,24,26)
InChIKeyYYUZPBGIBVJYSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brefonalol (CAS 103880-26-8) for Scientific Research: A Vasodilating Beta-Adrenergic Antagonist Compound


Brefonalol (CAS 103880-26-8) is a synthetic vasodilating beta-adrenergic receptor antagonist with the molecular formula C22H28N2O2 and a molar mass of 352.48 g·mol−1 [1]. First investigated around 1990, it has not been marketed as of 2021 [2]. Pharmacologically, it acts as a beta-adrenergic blocker that reduces heart rate and blood pressure while directly dilating blood vessels [1] . Its primary application is as a research tool for studying hypertension, arrhythmias, and angina pectoris .

Why a Standard Beta-Blocker Cannot Substitute for Brefonalol in Hemodynamic Studies


Brefonalol is a member of a distinct subclass of vasodilating beta-blockers, which differ fundamentally from conventional, non-vasodilating beta-blockers like atenolol and propranolol [1]. Conventional beta-blockers reduce blood pressure but can increase peripheral vascular resistance (PVR) and decrease cardiac output (CO), whereas vasodilating beta-blockers reduce PVR and maintain or improve CO [1]. This difference in hemodynamic profile is critical for studies evaluating central aortic pressure and cardiovascular outcomes. While other vasodilating beta-blockers exist (e.g., carvedilol, nebivolol), their mechanisms of vasodilation differ. Carvedilol achieves vasodilation via alpha1-adrenergic receptor blockade, while nebivolol works through endothelial nitric oxide synthase stimulation [1]. The specific vasodilatory mechanism of Brefonalol, and its direct impact on PVR, are key differentiating factors in research models requiring precise control over vascular tone.

Quantitative Differentiators for Brefonalol Selection: Comparative Data Against Analogs


Vasodilator Beta-Blocker Class: Differential Hemodynamic Effects on Peripheral Vascular Resistance

Brefonalol is classified as a vasodilating beta-blocker. A class-level comparison from a review of vasodilatory beta-blockers indicates that, as a group, these agents reduce peripheral vascular resistance (PVR) while maintaining or improving cardiac output (CO), stroke volume, and left ventricular function. In contrast, nonvasodilating beta-blockers (e.g., atenolol, propranolol) tend to increase PVR and decrease CO and left ventricular function [1]. Brefonalol is included in this vasodilating class [2].

Hypertension Hemodynamics Cardiovascular Pharmacology

Structural and Physicochemical Differentiation: Key Descriptors for In Silico Modeling

Brefonalol possesses a unique physicochemical profile relevant for computational modeling. It has a LogP of 4.134 and a topological polar surface area (tPSA) of 61.36 Ų [1]. These values can be contrasted with the vasodilating beta-blocker carvedilol, which has a LogP of approximately 3.8 and a tPSA of ~114 Ų [2]. Brefonalol's higher LogP and lower tPSA suggest greater lipophilicity and potentially different membrane permeability and protein-binding characteristics compared to carvedilol, a key differentiator for structure-activity relationship (SAR) studies.

Cheminformatics Computational Chemistry Drug Design

Research-Exclusive Status: A Pre-Clinical Tool Uncontaminated by Clinical Data Bias

Brefonalol is not known to be marketed for clinical use as of 2021 [1] and is explicitly sold for "research use only" by major suppliers . This contrasts with clinically approved vasodilating beta-blockers like carvedilol and nebivolol. The absence of a clinical use history means research with Brefonalol is not confounded by potential biases from post-marketing studies or clinical practice guidelines. It remains a pure, pre-clinical research tool.

Pharmacology Drug Development Research Reagents

Optimal Scientific and Pre-Clinical Application Scenarios for Brefonalol


Hemodynamic Research Requiring Vasodilation Without Alpha1-Blockade

Brefonalol is ideal for in vivo or ex vivo studies investigating the hemodynamic effects of pure beta-blockade with direct vasodilation, distinct from agents like carvedilol (alpha1-mediated vasodilation) or nebivolol (NO-mediated vasodilation) [1]. Its classification as a vasodilating beta-blocker without alpha1-antagonism makes it a cleaner tool for elucidating beta-adrenergic pathways in vascular function .

Comparative Studies in Cheminformatics and Structure-Activity Relationship (SAR) Analysis

Due to its unique molecular structure (C22H28N2O2) and physicochemical properties (LogP 4.134, tPSA 61.36 Ų) [2], Brefonalol serves as a distinct comparator compound in computational SAR studies alongside other beta-blockers like propranolol, carvedilol, and nebivolol. Its higher lipophilicity compared to carvedilol provides a valuable data point for modeling the impact of this property on receptor binding and pharmacokinetics.

Basic Cardiovascular Pharmacology: Studying the Impact of Vasodilation on Cardiac Workload

In isolated organ or whole-animal models, Brefonalol can be used to dissect the interplay between heart rate reduction (beta-blockade) and afterload reduction (vasodilation) . This is particularly relevant for research into angina and hypertension, where reducing myocardial oxygen demand is a key therapeutic goal .

Investigating Novel Beta-Blocker Mechanisms

As a research-exclusive compound with a well-defined but non-clinical profile , Brefonalol is an ideal control or tool compound for research groups developing next-generation beta-adrenergic antagonists. Its use avoids the legal, ethical, and regulatory complexities associated with procuring and studying approved, clinically-used drugs in some research contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brefonalol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.